

# Spectroscopic Profile of 4-Methylindole: A Technical Guide

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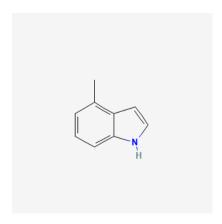
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylindole**, a key heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex research settings.

### **Chemical Structure**

IUPAC Name: 4-methyl-1H-indole Molecular Formula: C<sub>9</sub>H<sub>9</sub>N Molecular Weight: 131.17 g/mol [1] CAS Registry Number: 16096-32-5[2]



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful analytical technique for elucidating the structure of **4-methylindole**. The data presented below were obtained in deuterated chloroform (CDCl<sub>3</sub>).

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.48	br s	1H	N-H
7.93	d, J = 7.5 Hz	1H	Ar-H
7.59	d, J = 8.1 Hz	1H	Ar-H
7.34	t, J = 3.0 Hz	1H	Ar-H
7.23	t, J = 7.7 Hz	1H	Ar-H
7.19	br d, J = 3.0 Hz	1H	Ar-H
3.99	S	3H	-СН3

Reference: Organic Syntheses via Boranes, Vol. 3[3]

## <sup>13</sup>C NMR Data



Chemical Shift (δ) ppm	Assignment	
168.4	C=O (in context of a derivative)	
136.9	Ar-C	
127.6	Ar-C	
126.8	Ar-C	
123.6	Ar-CH	
121.6	Ar-CH	
121.3	Ar-CH	
116.5	Ar-C	
103.9	Ar-CH	
52.2	-OCH₃ (in context of a derivative)	

Note: The provided <sup>13</sup>C NMR data appears to be for a derivative, methyl indole-4-carboxylate, as indicated by the carbonyl and methoxy signals.[3][4] A dedicated <sup>13</sup>C NMR spectrum for **4-methylindole** in CDCl<sub>3</sub> is available.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **4-methylindole**.

Frequency (cm <sup>-1</sup> )	Interpretation
3355	N-H stretch
1699	C=C stretch (aromatic)
1276	C-N stretch

Reference: Organic Syntheses via Boranes, Vol. 3[3]

## Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **4-methylindole**.

m/z	Relative Intensity	Interpretation
131	High	Molecular ion [M]+
130	Highest	[M-H] <sup>+</sup>
77	Medium	Phenyl fragment

Reference: NIST Mass Spectrometry Data Center[1]

# **Experimental Protocols NMR Spectroscopy**

Sample Preparation: Approximately 5-10 mg of **4-methylindole** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard NMR tube.[6] Tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm).[6]

Instrumentation: The spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[3][5]

<sup>1</sup>H NMR Acquisition: A standard <sup>1</sup>H NMR spectrum is acquired.

<sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR spectrum is acquired.[6]

Data Processing: The raw data is processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.

### **IR Spectroscopy**

Technique: The IR spectrum can be obtained using a neat (thin film) or Attenuated Total Reflectance (ATR) technique.[1]

Instrumentation: A Bio-Rad FTS or a similar FTIR spectrometer is used.[1]



Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm<sup>-1</sup>).

## Mass Spectrometry (LC-MS/MS)

A generalized protocol for the analysis of indole derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:

#### Sample Preparation:

- Stock Solution: A stock solution of 4-methylindole (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.
- Working Solutions: The stock solution is serially diluted to prepare working standards of desired concentrations.
- Sample Extraction (from a biological matrix): For samples in a biological matrix, a protein
  precipitation extraction is commonly performed. This involves adding a cold organic solvent
  (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation to pellet the
  proteins. The resulting supernatant is then collected for analysis.[7]

#### **Chromatographic Conditions:**

- Column: A C18 column is typically used for separation.[8]
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid (0.1%), is often employed.[7]
- Flow Rate: A typical flow rate is around 0.3 mL/min.[7]
- Injection Volume: A small volume (e.g., 5 μL) of the prepared sample is injected.[7]

#### Mass Spectrometry Conditions:

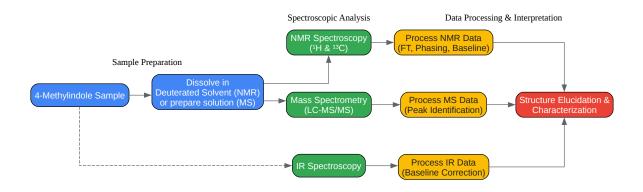
 Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole derivatives. Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds.[7][8]



- Scan Mode: The analysis is typically performed in full scan mode to identify the parent ion, followed by a product ion scan (MS/MS) of the selected parent ion to obtain fragmentation data.[7]
- Collision Energy: The collision energy is optimized to achieve efficient fragmentation, typically in the range of 10-40 eV.[7]

## **Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of **4-methylindole**.



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Caption: General workflow for the spectroscopic analysis of **4-Methylindole**.

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